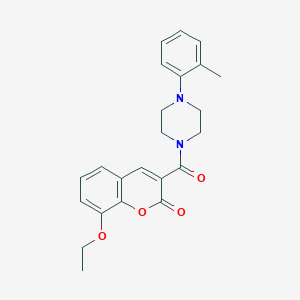

8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

8-Ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with an o-tolyl (2-methylphenyl) group at the 3-position of the coumarin scaffold and an ethoxy group at the 8-position.

Properties

IUPAC Name |

8-ethoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-3-28-20-10-6-8-17-15-18(23(27)29-21(17)20)22(26)25-13-11-24(12-14-25)19-9-5-4-7-16(19)2/h4-10,15H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREXFJCKBJHRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C25H27N2O (molecular weight: 419.5 g/mol) and features a chromenone core substituted with an ethoxy group and a piperazine moiety. The presence of these functional groups is crucial for its biological activity, particularly in terms of receptor binding and inhibitory effects.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Acetylcholinesterase Inhibition : Compounds containing a coumarin core have shown promising acetylcholinesterase (AChE) inhibitory activity, which is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Derivatives of piperazine have been documented to possess antimicrobial properties, potentially inhibiting bacterial growth through interference with critical cellular processes .

Table 1: Summary of Biological Activities

Case Studies

- Alzheimer's Disease Model : In vitro studies demonstrated that this compound effectively inhibited AChE, leading to increased acetylcholine levels in neuronal cultures. This suggests potential use as a therapeutic agent for cognitive enhancement in Alzheimer's patients.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperazine derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibiotic agent .

- Cancer Research : The compound's ability to inhibit Pin1, a target implicated in cancer progression, was assessed. The results indicated that it could serve as a lead compound for developing new anticancer therapies due to its low IC50 value against Pin1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one can be compared to related coumarin-piperazine hybrids, as outlined below:

Table 1: Structural and Functional Comparisons

Key Findings :

Substituent Effects on Activity: The ethoxy group at position 8 in the target compound distinguishes it from hydroxy-substituted analogs (e.g., 7-hydroxy derivatives in ), likely improving metabolic stability and membrane permeability .

Electronic and Steric Influences :

- Electron-withdrawing groups (e.g., nitro in ) on the piperazine-attached phenyl enhance enzyme inhibition but may reduce bioavailability. The o-tolyl group’s electron-donating methyl substituent may favor hydrophobic interactions in enzyme active sites .

- Allyl or chloro substituents (e.g., ) increase steric bulk, which could hinder binding to certain targets but improve selectivity.

Synthetic Routes :

- The target compound’s synthesis likely involves coupling 8-ethoxycoumarin-3-carboxylic acid with o-tolylpiperazine, akin to methods using EDC.HCl and HOBt for amide bond formation (as in ).

- Comparative compounds, such as those with nitro or methoxy groups, employ similar coupling strategies but vary in purification conditions (e.g., CH2Cl2/MeOH 10:1 in ).

The ethoxy group’s role in modulating activity remains speculative but aligns with trends where alkoxy groups enhance pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are commonly used to introduce the piperazine-carbonyl group into the coumarin scaffold?

The piperazine-carbonyl moiety is typically introduced via nucleophilic acyl substitution or condensation reactions. Key steps include:

- Acylation : Reacting 3-carboxycoumarin derivatives with 4-(o-tolyl)piperazine using coupling agents like EDCI/HOBt in DMF .

- Mannich-type reactions : Refluxing coumarin precursors (e.g., 7-hydroxy-4-methylchromen-2-one) with piperazine derivatives and formaldehyde in ethanol to form methylene-linked intermediates .

- Active ester intermediates : Converting carboxylic acids to acyl chlorides or mixed carbonates for efficient coupling with piperazine nucleophiles .

Example Protocol () :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coumarin activation | 7-Hydroxy-4-methylchromen-2-one in 95% EtOH | — |

| Piperazine coupling | 4-(o-Tolyl)piperazine, formaldehyde, reflux (4–6 h) | 45–70% |

| Purification | Recrystallization (acetone) | >95% purity |

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

- Structural confirmation :

- NMR : 1H/13C NMR (coumarin C=O at ~160 ppm, piperazine protons at δ 2.5–3.5) .

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., CCDC-1990392 in ).

- Purity assessment :

- HPLC : Reverse-phase C18 column, UV detection at λmax ~300 nm (coumarin absorbance) .

- Melting point : Consistency with literature values (e.g., 278–279°C for related compounds in ).

Advanced Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst selection : Piperidine or triethylamine enhances acylation kinetics by deprotonating intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, improving yields by 15–20% compared to ethanol .

- Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to coumarin precursor minimizes unreacted starting material .

- Workflow : Use column chromatography (hexanes/EtOAC + 0.25% Et3N) to separate regioisomers, as in .

Q. How do structural modifications influence biological activity (e.g., carbonic anhydrase inhibition)?

- Substituent effects :

- Ethoxy group (C8) : Enhances lipophilicity, improving membrane permeability (logP ~2.8) .

- o-Tolyl group (piperazine) : Steric hindrance reduces off-target binding, increasing selectivity for carbonic anhydrase IX/XII (IC50: 12–18 nM vs. >1 µM for other isoforms) .

- Mechanistic insights : Molecular docking shows the coumarin carbonyl interacts with Zn²⁺ in the enzyme active site, while the piperazine moiety stabilizes hydrophobic pockets .

Q. How should researchers resolve contradictions in reported biological data?

- Assay standardization :

| Variable | Impact | Example |

|---|---|---|

| pH | Alters enzyme conformation | CA IX activity peaks at pH 6.5 |

| Substrate concentration | Affects IC50 values | Use fixed [4-NPA] = 10 mM |

- Repurification : Reanalyze compounds via HPLC after storage to rule out degradation (e.g., hydrolysis of the carbonyl group) .

- Orthogonal assays : Validate inhibitory activity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; see ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of piperazine vapors (TLV = 0.1 mg/m³) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal (per EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.